Rel-tert-butyl (3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
Rel-tert-butyl (3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique piperidine structure, which includes multiple hydroxyl groups and a tert-butyl ester functional group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Hydroxylation: Introduction of hydroxyl groups at the 3 and 4 positions of the piperidine ring.
Protection: Protection of hydroxyl groups using tert-butyl groups to prevent unwanted side reactions.
Carboxylation: Introduction of the carboxylate group at the 1 position of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Scientific Research Applications
Rel-tert-butyl (3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rel-tert-butyl (3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylate ester functional group play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Rel-tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but with a fluorine atom instead of hydroxyl groups.
Rel-tert-butyl (3S,4R)-3,4-dihydroxy-4-(methyl)piperidine-1-carboxylate: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
This detailed article provides a comprehensive overview of rel-tert-butyl (3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H21NO5 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-5-4-11(16,7-13)8(14)6-12/h8,13-14,16H,4-7H2,1-3H3/t8-,11+/m0/s1 |
InChI Key |
QVTFSPOEEKZDOH-GZMMTYOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]([C@H](C1)O)(CO)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)(CO)O |
Origin of Product |
United States |
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